n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine
Description
n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine is a secondary amine characterized by an ethylamine backbone with:
- A methyl group on the nitrogen atom (n-methyl substitution).
- A 5-(2-methylcyclopropyl)furan-2-yl substituent on the second carbon of the ethyl chain.
The furan ring at position 2 of the ethyl chain bears a 2-methylcyclopropyl group at its 5-position, introducing steric and electronic complexity. The molecular formula is estimated as C₁₁H₁₇NO (molecular weight ~179.26 g/mol), derived from related compounds in the evidence .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-methyl-2-[5-(2-methylcyclopropyl)furan-2-yl]ethanamine |
InChI |
InChI=1S/C11H17NO/c1-8-7-10(8)11-4-3-9(13-11)5-6-12-2/h3-4,8,10,12H,5-7H2,1-2H3 |
InChI Key |
GDCHJHNLMINPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CCNC |
Origin of Product |
United States |
Preparation Methods
Construction of the Furan Core with Cyclopropyl Substituent
The initial step involves synthesizing the substituted furan ring bearing the 2-methylcyclopropyl group at the 5-position. This can be achieved through the following approaches:
Furan Ring Formation via Cyclization:
- Starting from suitably substituted diynes or α,β-unsaturated carbonyl compounds, cyclization reactions under acid or base catalysis can produce the furan ring.
- For example, the Paal-Knorr synthesis or Furfurylation methods, where a 1,4-dicarbonyl compound reacts with a suitable cyclopropyl precursor, can yield the desired furan derivative.
Introduction of the 2-Methylcyclopropyl Group:
- The cyclopropyl moiety can be introduced via cyclopropanation of an alkene precursor or through nucleophilic substitution on a suitable halogenated intermediate.
- Cyclopropanation using diazomethane or carbenoid reagents (e.g., Simmons–Smith reaction) on a 2-methylfuran precursor can install the cyclopropyl group selectively at the 5-position.
Functionalization to Incorporate the Ethan-1-amine Side Chain
Once the core furan with the cyclopropyl group is synthesized, the next step involves attaching the ethan-1-amine moiety:
-
- A halogenated intermediate (e.g., a 5-halo-furan derivative) can undergo nucleophilic substitution with methylamine derivatives, such as methylamine hydrochloride or methyl iodide derivatives, to form the N-methyl-ethan-1-amine side chain.
-
- Alternatively, a carbonyl precursor at the 2-position can be converted into an amine via reductive amination using formaldehyde and methylamine under catalytic hydrogenation conditions.
Key Reaction Schemes and Intermediates
| Step | Reaction Type | Reagents & Conditions | Purpose | Reference/Note |
|---|---|---|---|---|
| 1. Cyclopropanation | Simmons–Smith reaction | CH2I2, Zn-Cu couple, inert atmosphere | Install cyclopropyl group at 5-position | Common method for cyclopropyl addition |
| 2. Furan ring formation | Cyclization of diynes or 1,4-dicarbonyls | Acidic or basic conditions | Construct the furan core | Standard heterocycle synthesis |
| 3. Halogenation | NBS or NCS | Room temperature, inert solvent | Generate halogenated intermediate | For nucleophilic substitution |
| 4. Nucleophilic substitution | Methylamine derivatives | Heat, polar aprotic solvent | Attach ethan-1-amine side chain | Facilitates N-methylation |
| 5. Reductive amination | Formaldehyde + methylamine | Hydrogen, catalyst (e.g., Pd/C) | Convert aldehyde to methylated amine | Alternative route |
Representative Data Table of Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclopropanation | CH2I2, Zn | Dichloromethane | 0–25°C | 4–6 hours | 80–90 | Selective cyclopropyl addition |
| Furan ring synthesis | 1,4-Dicarbonyl | Toluene | Reflux | 12–24 hours | 70–85 | Heterocycle formation |
| Halogenation | NBS | DMF | Room temp | 2–4 hours | 75–88 | Regioselective halogenation at 5-position |
| Nucleophilic substitution | Methylamine | Ethanol | 80°C | 12–24 hours | 60–75 | Formation of N-methyl-ethan-1-amine |
Research Insights and Patent Data
- Patent EP 3 345 900 B1 describes multi-step routes involving halogenation, substitution, and oxidation to synthesize complex heterocyclic amines, emphasizing the importance of intermediate purification and regioselectivity control (source).
- Recent advances include one-pot multi-step reactions, such as amination-oxidation sequences, which improve overall yield and process efficiency, especially under mild conditions using catalysts like α-MnO2.
- Alternative routes involve direct functionalization of pre-formed furan rings via electrophilic substitution or cross-coupling reactions, leveraging transition metal catalysis for regioselectivity.
Summary of Preferred Methods
| Method | Advantages | Disadvantages | Applicability |
|---|---|---|---|
| Multi-step synthesis via halogenation and nucleophilic substitution | High regioselectivity, well-understood | Longer process, multiple purification steps | Laboratory scale, research applications |
| One-pot amination-oxidation | Efficient, high yield, environmentally friendly | Requires specific catalysts and conditions | Industrial scale, process optimization |
| Cyclopropanation followed by heterocycle formation | Precise control over cyclopropyl incorporation | Requires careful control of reaction conditions | Targeted synthesis with specific substituents |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the furan ring or the amine group, resulting in the formation of tetrahydrofuran derivatives or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives and secondary amines.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and metabolic pathways.
Drug Development: It has potential as a scaffold for the development of new pharmaceuticals targeting specific biological pathways.
Medicine:
Therapeutic Agents: The compound may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activities.
Mechanism of Action
The mechanism of action of n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a detailed comparison with structurally similar amines, focusing on substituent effects, synthetic routes, and inferred properties.
Substituent Variations on the Ethylamine Backbone
Key Observations:
- Steric Effects : The 2-methylcyclopropyl group introduces conformational rigidity, which may enhance metabolic stability compared to flexible substituents like cyclohexenyl .
- Lipophilicity : The cyclopropane and furan groups likely increase lipophilicity (logP ~2.5–3.0) compared to Phenpromethamine (logP ~1.8), favoring membrane permeability .
Comparison with Related Syntheses:
- Phenpromethamine : Synthesized via alkylation of methylamine with 2-phenylpropyl halides, highlighting the simplicity of phenyl-substituted amines .
- Indole Derivatives : Require multi-step functionalization of indole rings (e.g., Vilsmeier-Haack formylation) before coupling to ethylamine backbones .
Pharmacological and Toxicological Insights
Inferred Bioactivity:
- Enzyme Interactions: The furan-cyclopropyl motif may act as a bioisostere for carbonyl or ester groups, enabling binding to enzymes like monoamine oxidases (MAOs) or cytochrome P450 isoforms .
Toxicity Considerations:
Biological Activity
n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 6603542 |
Research indicates that this compound may interact with various biological pathways. Its structural similarity to other amines suggests potential activity at neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.
Pharmacological Studies
- Neurotransmitter Modulation : Studies have shown that compounds with similar structures can influence serotonin and dopamine pathways, which are crucial for mood and behavior regulation. For instance, related compounds have been noted to exhibit anxiolytic properties in animal models .
- Antioxidant Activity : Some derivatives of furan-based compounds have demonstrated antioxidant properties, which may contribute to neuroprotection and combat oxidative stress .
- Inhibition of Enzymatic Activity : The compound has been suggested to inhibit certain enzymes, such as acetyl-CoA carboxylase (ACC), which plays a role in fatty acid synthesis. This inhibition could have implications for metabolic disorders, including obesity and dyslipidemia .
Study 1: Neuropharmacological Effects
A study examined the effects of this compound on anxiety-like behaviors in rodents. The results indicated a significant reduction in anxiety-related behaviors when administered at specific doses, suggesting potential therapeutic applications for anxiety disorders.
Study 2: Metabolic Impact
Another research investigation focused on the compound's effect on lipid metabolism. The study found that treatment with the compound led to a decrease in triglyceride levels in rat models, highlighting its potential as a metabolic regulator .
Q & A
Q. What synthetic strategies are recommended for preparing n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine with high purity?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the furan-cyclopropyl core via cyclopropanation of allyl derivatives using transition metal catalysts (e.g., Rh(II) carboxylates) under inert atmospheres .
- Step 2 : Functionalization of the furan ring with an ethylamine side chain via reductive amination or nucleophilic substitution, employing reagents like NaBHCN or LiAlH .
- Step 3 : N-Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) .
Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the methylcyclopropyl group (δ 0.8–1.2 ppm for cyclopropyl protons in H NMR) and N-methyl resonance (δ 2.2–2.5 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]: 235.17; experimental: 235.18) .
- FT-IR : Identify amine N–H stretches (~3300 cm) and furan C–O–C vibrations (~1250 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from variations in assay conditions or impurity profiles:
- Approach 1 : Re-evaluate biological assays using standardized protocols (e.g., fixed IC measurement conditions) and include positive controls (e.g., known serotonin receptor ligands) .
- Approach 2 : Assess compound purity via LC-MS and eliminate trace impurities (e.g., residual solvents or byproducts) that may interfere with receptor binding .
Example : Inconsistent 5-HT receptor inhibition data may stem from differences in cell-line viability or DMSO concentration .
Q. What computational methods can predict the compound’s binding affinity to neurological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin receptors (PDB ID: 6WGT). Focus on key residues (e.g., Asp134 for hydrogen bonding) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to confirm binding .
Data Insight : The methylcyclopropyl group may enhance hydrophobic interactions with receptor pockets, while the furan oxygen participates in π–π stacking .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Modification 1 : Replace the methyl group on the cyclopropane with trifluoromethyl to evaluate steric and electronic effects on receptor selectivity .
- Modification 2 : Introduce substituents (e.g., halogens) on the furan ring to modulate lipophilicity and blood-brain barrier penetration .
Experimental Validation : Synthesize analogs and compare IC values across receptor subtypes (e.g., 5-HT vs. 5-HT) using radioligand displacement assays .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the cyclopropanation step?
Q. How can researchers address poor solubility in pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
